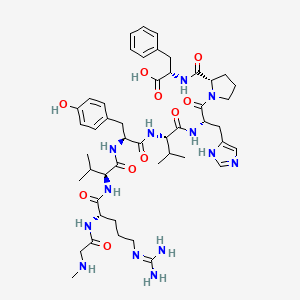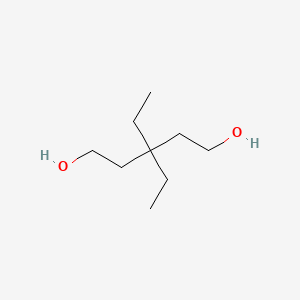
1,5-Pentanediol, 3,3-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanediol, 3,3-diethyl- is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, resins, and plasticizers. Its unique structure, with two ethyl groups attached to the third carbon atom, gives it distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, 3,3-diethyl- can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid derivatives. The reaction typically requires a catalyst, such as copper chromite, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of 1,5-pentanediol, 3,3-diethyl- often involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation . This method is advantageous because it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediol, 3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Scientific Research Applications
1,5-Pentanediol, 3,3-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Studied for its potential use in the formulation of pharmaceuticals.
Industry: Used in the production of plasticizers, which are added to plastics to increase their flexibility.
Mechanism of Action
The mechanism by which 1,5-pentanediol, 3,3-diethyl- exerts its effects depends on its application. In polymer synthesis, it acts as a monomer that can undergo polymerization reactions to form long chains. In drug delivery systems, its hydroxyl groups can form hydrogen bonds with other molecules, facilitating the transport of drugs within the body .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: Lacks the ethyl groups, making it less hydrophobic.
1,4-Butanediol: Shorter carbon chain, different physical properties.
1,6-Hexanediol: Longer carbon chain, different reactivity.
Uniqueness
1,5-Pentanediol, 3,3-diethyl- is unique due to the presence of two ethyl groups on the third carbon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other diols .
Properties
CAS No. |
51111-07-0 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3,3-diethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-9(4-2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |
InChI Key |
IHYOEGZUFPLXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
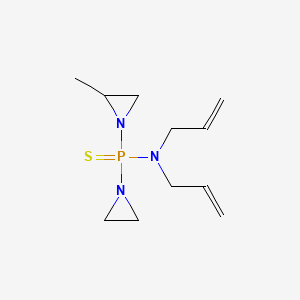
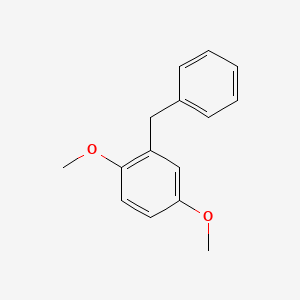
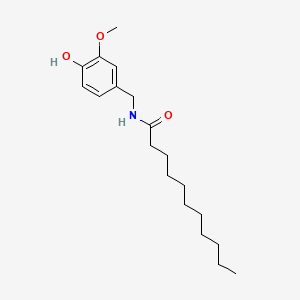
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

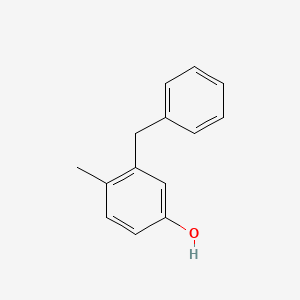

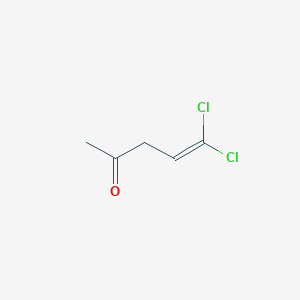
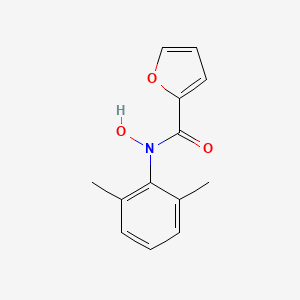
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
